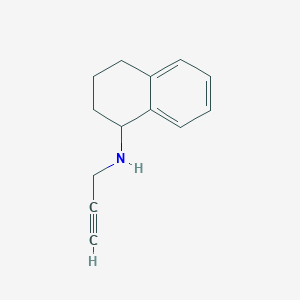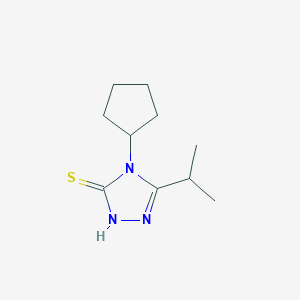
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of alkylamines. This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propynyl group and an amine group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction typically proceeds under mild conditions and can be facilitated by the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: The major product of the oxidative formylation reaction is the corresponding formamide.
Substitution: Depending on the reagents used, various substituted amines and amides can be formed.
Wissenschaftliche Forschungsanwendungen
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, facilitating the generation of reactive oxygen species such as singlet oxygen and superoxide radicals . These reactive species then participate in the transformation of the compound into formamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
- 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives
Uniqueness
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8,13-14H,5,7,9-10H2 |
InChI-Schlüssel |
KAKOSJKZQFWHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)

![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)



![tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13192760.png)

![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)

![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
